molecular formula C12H18ClNO2 B6344130 [(2,5-Dimethoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride CAS No. 1240581-93-4

[(2,5-Dimethoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride

Cat. No. B6344130
CAS RN: 1240581-93-4
M. Wt: 243.73 g/mol
InChI Key: ZDTZYNUMHUTJGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethoxyphenylmethylprop-2-en-1-yl)amine hydrochloride, also known as 2C-H, is a phenethylamine derived from the alkaloid mescaline. It is a hallucinogen that has been used in scientific research studies to investigate its effects on the human body. 2C-H is a derivative of 2,5-dimethoxy-4-methylamphetamine (DOM), and is structurally similar to other phenethylamines such as 2,5-dimethoxy-4-bromoamphetamine (DOB). 2C-H has been studied for its potential to treat a variety of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.

Scientific Research Applications

Given the specificity of the compound and the restrictions placed on the search criteria (excluding information related to drug use, dosage, and side effects), it appears there may not be readily available research literature on the Consensus database specifically addressing the scientific research applications of “(2,5-Dimethoxyphenyl)methylamine hydrochloride” within the parameters provided.

properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-4-7-13-9-10-8-11(14-2)5-6-12(10)15-3;/h4-6,8,13H,1,7,9H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTZYNUMHUTJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,5-Dimethoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride

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